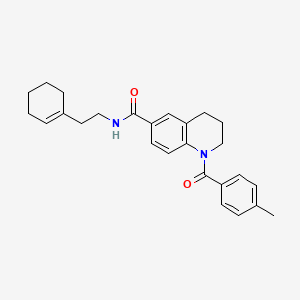
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is a nitrogen-containing bicyclic structure, and is known for its diverse biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydroxy-6-methylquinoline-3-carbaldehyde and aniline.
Reaction Steps:
Formation of Schiff Base: The aldehyde group of 2-hydroxy-6-methylquinoline-3-carbaldehyde reacts with aniline to form an imine (Schiff base).
Reduction: The Schiff base is then reduced using a reducing agent such as sodium cyanoborohydride to form the final product.
Industrial Production Methods: On an industrial scale, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The quinoline core can undergo reduction to form various reduced derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 2- and 4-positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Sodium borohydride and hydrogenation catalysts are typically used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties. Medicine: Industry: Utilized in the production of dyes, catalysts, and materials.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may involve binding to specific sites on these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or modulate receptor signaling.
相似化合物的比较
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)aniline
N-((2-chloro-6-methylquinolin-3-yl)methyl)aniline
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzenesulfonamide
Uniqueness: N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is unique due to its specific substitution pattern and the presence of both hydroxyl and benzamide groups, which contribute to its distinct biological activities.
This compound represents a valuable addition to the quinoline family, with promising applications across various scientific and industrial fields. Further research and development may uncover additional uses and benefits.
属性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-12-13-22-19(14-17)15-20(23(27)25-22)16-26(21-10-6-3-7-11-21)24(28)18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUJGKHODWLWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-3-(methylsulfamoyl)-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B7701523.png)


![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzamide](/img/structure/B7701534.png)

![1-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine](/img/structure/B7701542.png)


![2-Nitro-N-propyl-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7701559.png)
![N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7701569.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide](/img/structure/B7701575.png)
![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7701597.png)
